molecular formula C13H19F3N2O B12115156 1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- CAS No. 954575-87-2

1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-

Cat. No.: B12115156
CAS No.: 954575-87-2
M. Wt: 276.30 g/mol
InChI Key: ALGYGDZFSQOXAW-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- is an organic compound with a complex structure that includes both an ethylenediamine backbone and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-ethanediamine and 2-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 1,2-ethanediamine with 2-(trifluoromethoxy)benzaldehyde under acidic conditions.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Alkylation: The final step involves the alkylation of the amine with diethyl sulfate or a similar alkylating agent to introduce the diethyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow processes and the use of catalysts to improve yield and efficiency. The reaction conditions would be carefully controlled to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce any imine or nitro groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylenediamine backbone, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for catalysis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N1,N1-diethyl-: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially less effective in certain applications.

    1,2-Ethanediamine, N1,N1-dimethyl-1-phenyl-: Contains a phenyl group but lacks the trifluoromethoxy substitution, which can affect its chemical reactivity and binding properties.

Uniqueness

1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring high specificity and stability, such as in drug design and catalysis.

Properties

CAS No.

954575-87-2

Molecular Formula

C13H19F3N2O

Molecular Weight

276.30 g/mol

IUPAC Name

N,N-diethyl-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C13H19F3N2O/c1-3-18(4-2)11(9-17)10-7-5-6-8-12(10)19-13(14,15)16/h5-8,11H,3-4,9,17H2,1-2H3

InChI Key

ALGYGDZFSQOXAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CN)C1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

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